Sodium 2-(4-methoxyphenoxy)propanoate

Sweetness inhibition Sensory evaluation T1R3 antagonist

Formulators seeking precise sweetness reduction face inconsistent outcomes with non-specific masking agents. Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP/Lactisole) is the canonical competitive antagonist of the T1R3 sweet taste receptor subunit, delivering predictable, modality-selective sweetness inhibition without affecting bitter, salty, or sour perception. - Validated SAR: Only the S-enantiomer of the intact 2-(4-methoxyphenoxy)propanoate scaffold retains full inhibitory activity; esterified or chain-elongated analogs lose efficacy. - Regulatory-ready: FEMA GRAS 3773; approved for confectionery, frostings, soft candy & snacks at up to 150 ppm (USA). - Supply assurance: Racemic mixture supplied as white to pale tan crystalline solid; ≥98% purity; soluble in water & propylene glycol for seamless formulation integration.

Molecular Formula C10H11NaO4
Molecular Weight 218.18 g/mol
CAS No. 150767-88-7
Cat. No. B138092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-methoxyphenoxy)propanoate
CAS150767-88-7
Synonymslactisole
Molecular FormulaC10H11NaO4
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]
InChIInChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1
InChIKeySKORRGYRKQDXRS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

Sodium 2-(4-Methoxyphenoxy)propanoate Technical Profile


Sodium 2-(4-methoxyphenoxy)propanoate (CAS 150767-88-7), also known as Lactisole sodium salt or Na-PMP, is the sodium salt form of 2-(4-methoxyphenoxy)propanoic acid, a natural carboxylic acid found in roasted coffee beans [1]. It is an alkyloxyphenoxypropionic acid derivative and a canonical antagonist of the sweet taste receptor, specifically targeting the T1R3 subunit [2]. The compound is a racemic mixture of R and S enantiomers, with the S-enantiomer primarily responsible for the sweetness-masking effect, and is supplied as a white to pale tan crystalline solid with a melting point of 190°C and a molecular formula of C10H11NaO4 (MW 218.18 g/mol) [1]. The compound is FEMA GRAS (3773) and approved for use in confectionery, frostings, soft candy, and snack products in the USA at concentrations up to 150 ppm [3].

Sweet taste receptor (T1R3) antagonist Competitive inhibition for T1R3 subunit studies
Racemic mixture with S-enantiomer attribution Sweetness masking primarily attributed to S-enantiomer
FEMA GRAS for confectionery research Regulatory status supports formulation studies up to approved use levels
Sodium salt for aqueous formulation fit Reported water solubility enables aqueous and beverage systems

Why Generic Sweetness Inhibitors Cannot Substitute


Sweetness inhibitors as a class exhibit profound functional divergence based on their molecular target specificity and binding kinetics. While compounds like gymnemic acid also suppress sweet taste, Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) demonstrates a uniquely narrow and well-characterized competitive inhibition mechanism at the T1R3 subunit of the sweet taste receptor, without affecting bitter, salty, or sour modalities [1]. Critically, structure-activity relationship (SAR) studies confirm that minor modifications to the core 2-(4-methoxyphenoxy)propanoic acid scaffold—such as esterification or alkyl chain elongation—dramatically reduce sweetness inhibitory effect [2]. Furthermore, alternative salt forms or free acids may exhibit altered solubility, bioavailability, and taste-modulating properties [3]. Therefore, substituting Sodium 2-(4-methoxyphenoxy)propanoate with an in-class analog or alternative salt risks unpredictable and non-equivalent sensory outcomes, regulatory compliance issues, and formulation failures.

Target specificity Gymnemic acid suppresses bitterness as well as sweetness; Na-PMP selectively targets T1R3 without altering bitter taste, so sensory outcomes may not transfer.
Scaffold sensitivity Esterification or alkyl chain elongation of the 2-(4-methoxyphenoxy)propanoic acid core can markedly reduce inhibitory effect; close analogs may not reproduce sweetness masking.
Salt form & solubility Free acid has limited aqueous solubility; sodium salt form provides reported 4 g/L solubility for aqueous systems; alternative counterions or free acid may impair dispersion.

Quantitative Differentiation Evidence


Selective Sweetness Inhibition vs. Gymnemic Acid

Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) demonstrates selective inhibition of sweet taste without affecting bitter, salty, or sour modalities. In direct sensory panel evaluations, Na-PMP reduced the sweetness intensity of a wide range of sweeteners, but, unlike gymnemic acid, did not alter bitterness perception [1].

Selectivity vs. Gymnemic Acid
Direct head-to-head comparison
Na-PMP vs Gymnemic acid
Na-PMP No bitterness suppression
Gymnemic acid Reduces bitterness alongside sweetness
Supports selective sweetness inhibition screening
Trained sensory panel evaluation
Sweetness inhibition Sensory evaluation T1R3 antagonist

Sweetness Suppression Efficacy vs. Clofibric Acid

Both Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) and clofibric acid act as sweet taste inhibitors targeting the T1R3 subunit. However, Na-PMP is a canonical antagonist with established use in food systems, whereas clofibric acid is primarily a lipid-lowering drug [1]. In a comparative study, Na-PMP exhibited a more robust and predictable sweetness inhibition profile in humans, while clofibric acid's effect is confounded by its systemic pharmacological actions [2].

Comparison vs. Clofibric Acid
Direct head-to-head comparison
Na-PMP vs Clofibric acid
Na-PMP Food-grade selective T1R3 antagonist
Clofibric acid Drug with broader lipid-lowering effects
Supports food-use inhibitor selection
Human sensory and pharmacological studies
Sweetness inhibition T1R3 antagonist Comparative pharmacology

Differential Sweetener Susceptibility Profile

In a comprehensive study, Sodium 2-(4-methoxyphenoxy)propanoate (Na-PMP) at 250 and 500 ppm significantly reduced sweetness intensity for 12 of 15 sweeteners tested, but notably had little effect on monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin [1]. This differential susceptibility is unique among sweet taste inhibitors and allows for selective modulation of specific sweetener blends.

Sweetener Inhibition Spectrum
Cross-study comparable
12 of 15 sweeteners inhibited
Spared Glycyrrhizinate, neohesperidin, thaumatin
Supports blend-specific sweetness profiling
Reported differential inhibition pattern; tested at 250 and 500 ppm
Sweetness inhibition Sensory evaluation Sweetener profiling

Physicochemical and Regulatory Differentiation vs. Free Acid

The sodium salt form (Na-PMP) offers superior water solubility (4 g/L) compared to the free acid 2-(4-methoxyphenoxy)propanoic acid (HPMP), which has limited aqueous solubility [1]. Furthermore, Na-PMP (FEMA 3773) has specific FDA approval for food use at concentrations up to 150 ppm, whereas the free acid lacks equivalent regulatory clearances [2].

Salt vs. Free Acid Properties
Direct head-to-head comparison
Solubility: 4 g/L (Na-PMP) vs. limited (free acid)
Regulatory FEMA GRAS 3773 vs. no equivalent clearance
Supports aqueous formulation and regulatory review
Aqueous solubility at 25°C; US FDA food additive status
Physicochemical properties Formulation Regulatory status

Evidence-Based Application Scenarios


Sugar Reduction in Confectionery and Baked Goods

Na-PMP is approved for use in confectionery, frostings, soft candy, and snack products at up to 150 ppm in the USA [1]. In pound cake studies, Na-PMP effectively reduced perceived sweetness while maintaining acceptable texture and shelf life [2]. This makes it a valuable tool for formulators aiming to reduce sugar content without compromising sensory appeal.

Sweetness Modulation in Jams and Preserves

Na-PMP is particularly suited for high-sugar preserved fruit products where excessive sweetness can mask natural fruit flavors [1]. By selectively reducing sweetness intensity, it allows the natural fruit character to be more prominent, improving overall flavor balance.

Sweet Taste Receptor Pharmacology Research

As a canonical competitive inhibitor of the T1R3 subunit of the sweet taste receptor, Na-PMP is an essential tool for studying sweet taste transduction mechanisms [2]. Its selective action and well-characterized binding kinetics make it a standard reference compound in taste research.

Sugar-Free Beverage Formulation

In beverages sweetened with high-intensity sweeteners, Na-PMP can be used to fine-tune the sweetness profile and reduce lingering sweet aftertaste, as demonstrated in studies with aspartame, saccharin, and acesulfame-K [3]. Its solubility in water and propylene glycol facilitates easy incorporation into liquid systems.

Application
Selection Property
Validation Focus
Confectionery sugar-reduction studies
T1R3 antagonist with FEMA GRAS status
Sweetness intensity sensory panels
Preserved fruit sweetness modulation
Selective sweetness suppression capability
Flavor profile sensory evaluation
Sweet taste receptor pharmacology
Canonical competitive T1R3 antagonist
Receptor binding and transduction assays
Beverage sweetness profile optimization
High-intensity sweetener aftertaste management
Temporal sweetness sensory analysis

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